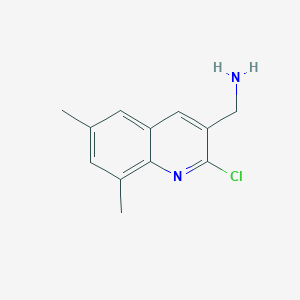
(2-Chloro-6,8-dimethylquinolin-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-6,8-dimethylquinolin-3-yl)methanamine is a versatile chemical compound with the molecular formula C12H13ClN2 and a molecular weight of 220.7 g/mol . This compound is known for its high purity and is widely used in various research and development applications.
Vorbereitungsmethoden
The synthesis of (2-Chloro-6,8-dimethylquinolin-3-yl)methanamine involves multiple stages. One common method starts with the reaction of N-(3,4-dimethylphenyl)acetamide with phosphoryl chloride at 0–5°C to obtain 2-chloro-6,7-dimethylquinoline-3-carbaldehyde. This intermediate is then reacted with hydrazine hydrate in ethanol to form [(2-chloro-6,7-dimethylquinolin-3-yl)methylene]hydrazine
Analyse Chemischer Reaktionen
(2-Chloro-6,8-dimethylquinolin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrazine hydrate, phosphoryl chloride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(2-Chloro-6,8-dimethylquinolin-3-yl)methanamine is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of biological pathways and interactions.
Industry: It is employed in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2-Chloro-6,8-dimethylquinolin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
(2-Chloro-6,8-dimethylquinolin-3-yl)methanamine can be compared with other quinoline derivatives, such as:
2-Chloroquinoline-3-carbaldehyde: Known for its use in the synthesis of various heterocyclic systems.
Quinine: A well-known antimalarial drug.
Mefloquine: Another antimalarial agent with a similar quinoline structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H13ClN2 |
|---|---|
Molekulargewicht |
220.70 g/mol |
IUPAC-Name |
(2-chloro-6,8-dimethylquinolin-3-yl)methanamine |
InChI |
InChI=1S/C12H13ClN2/c1-7-3-8(2)11-9(4-7)5-10(6-14)12(13)15-11/h3-5H,6,14H2,1-2H3 |
InChI-Schlüssel |
TZYDSDWPDZUPTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)CN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


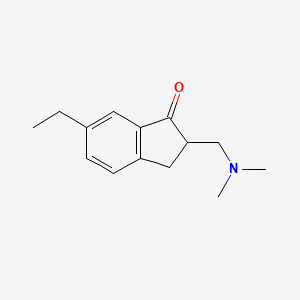
![5,7-Dichloro-2-methylbenzo[d]thiazole](/img/structure/B11885349.png)
![3-Methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester](/img/structure/B11885351.png)
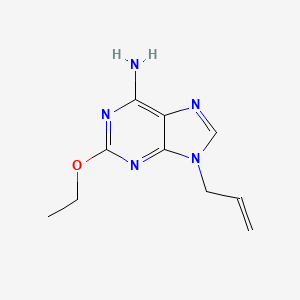
![3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one](/img/structure/B11885354.png)
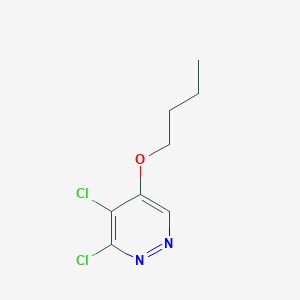
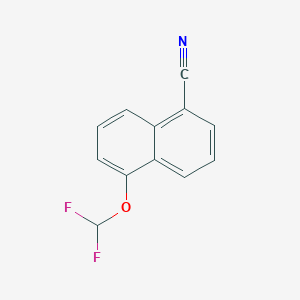
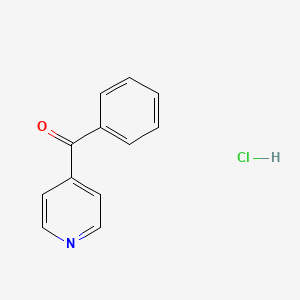


![Boronic acid, [2-(1-pyrrolidinylazo)phenyl]-](/img/structure/B11885382.png)
![4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile](/img/structure/B11885390.png)


